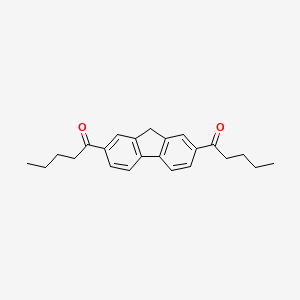

2,7-Di(1-oxopentyl)fluorene

Description

2,7-Di(1-oxopentyl)fluorene is a fluorene derivative functionalized with two 1-oxopentyl groups at the 2- and 7-positions of its aromatic core. Fluorene-based compounds are widely studied in organic electronics and materials science due to their rigid planar structure, tunable optoelectronic properties, and thermal stability. The introduction of alkyl ketone substituents (1-oxopentyl) at specific positions modifies the compound’s solubility, electronic structure, and intermolecular interactions, making it suitable for applications such as organic light-emitting diodes (OLEDs) or charge-transport layers.

Properties

CAS No. |

58600-15-0 |

|---|---|

Molecular Formula |

C23H26O2 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

1-(7-pentanoyl-9H-fluoren-2-yl)pentan-1-one |

InChI |

InChI=1S/C23H26O2/c1-3-5-7-22(24)16-9-11-20-18(13-16)15-19-14-17(10-12-21(19)20)23(25)8-6-4-2/h9-14H,3-8,15H2,1-2H3 |

InChI Key |

YOKSBOHPFOGODD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Fluorene derivatives with substituents at the 2,7-positions exhibit distinct properties depending on the functional groups. Below is a systematic comparison of 2,7-Di(1-oxopentyl)fluorene with selected analogs:

Structural and Electronic Modifications

Key Observations :

- Electron Effects: 1-Oxopentyl ketones in the target compound likely introduce electron-withdrawing characteristics, contrasting with electron-donating groups like phenothiazine (SP2) or hydroxyl-ethyl (). This difference impacts charge transport and bandgap alignment in devices.

- Thermal Stability : Spirobifluorene derivatives (e.g., SP1, SP2) exhibit glass transition temperatures >150°C due to their rigid spiro cores , whereas linear fluorenes like 2,7-Bis(1-hydroxyethyl)-fluorene may have lower thermal stability.

- Optoelectronic Performance: Phenothiazine-substituted SP2 outperforms acridine-based SP1 in OLEDs, achieving higher external quantum efficiency (13.43% vs. lower for SP1) . The 1-oxopentyl groups in the target compound may prioritize solubility over charge transport, similar to alkylated fluorenes like APFO-3 ().

Device Performance Metrics

Key Insights :

- SP2’s high efficiency stems from phenothiazine’s strong electron-donating capacity and spiro core rigidity .

- APFO-3’s performance depends on molecular weight, with polymeric behavior dominating above Mn = 10 kg/mol . For 2,7-Di(1-oxopentyl)fluorene, alkyl chains may improve film morphology but could hinder charge mobility if ketone groups create traps.

Spectroscopic and Computational Analysis

- UV-Vis/PL Spectra : Spirobifluorenes (e.g., SDPF) exhibit red-shifted emission due to spiroconjugation, whereas linear analogs like 2,7-dipyrenyl-9,9′-dimethyl fluorene (DPF) show minimal shifts .

- Bandgap Engineering : The 1-oxopentyl groups in the target compound may widen the bandgap compared to electron-donating substituents, aligning with trends in fluorene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.